molecular formula C17H10ClF3O3 B3584502 3-(4-chlorophenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one

3-(4-chlorophenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B3584502
M. Wt: 354.7 g/mol
InChI Key: AMRHWDRFUWJXKY-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a 4-chlorophenyl group, a methoxy group, and a trifluoromethyl group attached to the chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, 7-methoxy-4H-chromen-4-one, and trifluoromethylating agents.

    Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with 7-methoxy-4H-chromen-4-one in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the intermediate compound.

    Trifluoromethylation: The intermediate compound is then subjected to trifluoromethylation using a trifluoromethylating agent, such as trifluoromethyl iodide or trifluoromethyl sulfonate, under appropriate reaction conditions (e.g., temperature, solvent, and catalyst) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or alkanes, and substitution may result in the formation of new derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.

    Biology: It has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its therapeutic potential in the treatment of various diseases, such as cancer, infections, and inflammatory disorders.

    Industry: It is utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways, such as kinases or proteases.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    DNA Interaction: Interacting with DNA to induce changes in gene expression and cellular functions.

Comparison with Similar Compounds

3-(4-chlorophenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one can be compared with other similar compounds, such as:

    3-(4-chlorophenyl)-7-methoxy-4H-chromen-4-one: Lacks the trifluoromethyl group, which may result in different biological activities and properties.

    3-(4-chlorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one: Lacks the methoxy group, which may affect its chemical reactivity and interactions with molecular targets.

    3-(4-methoxyphenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one: Substitution of the chlorine atom with a methoxy group, leading to variations in its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

3-(4-chlorophenyl)-7-methoxy-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF3O3/c1-23-11-6-7-12-13(8-11)24-16(17(19,20)21)14(15(12)22)9-2-4-10(18)5-3-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRHWDRFUWJXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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